PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

Catalog No.
S1920134
CAS No.
352538-79-5
M.F
C41H72O13Si9
M. Wt
1025.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

CAS Number

352538-79-5

Product Name

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

IUPAC Name

tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane

Molecular Formula

C41H72O13Si9

Molecular Weight

1025.8 g/mol

InChI

InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2

InChI Key

YXPZADQYIFWKNL-UHFFFAOYSA-N

SMILES

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Canonical SMILES

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Material Properties and Potential Applications

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, also known as Trivinylsilyloxy-POSS (Polyhedral Oligomeric Silsesquioxane), is a type of molecule with a cage-like structure composed of silicon and oxygen atoms. The key feature of this molecule is the combination of a bulky heptacyclopentyl group (seven cyclopentane rings) and three vinyl groups (CH2=CH-) attached to a central silicon atom through a single oxygen atom.

This specific structure offers researchers interesting properties for various scientific applications. The bulky heptacyclopentyl group provides steric hindrance, meaning it creates a repulsion between neighboring molecules. This can be useful for applications where controlling the spacing and orientation of molecules is important []. The vinyl groups, on the other hand, are highly reactive and can be used for further chemical modifications, allowing researchers to tailor the molecule for specific purposes [].

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is a complex siloxane compound with the molecular formula C41H72O13Si9 and a molecular weight of approximately 1025.77 g/mol. This compound is categorized as a polyhedral oligomeric silsesquioxane, which is characterized by its unique three-dimensional structure that incorporates silicon and oxygen atoms. The presence of multiple vinyl groups allows for potential polymerization and cross-linking reactions, making this compound particularly interesting for various applications in materials science and nanotechnology .

Due to its vinyl groups. These include:

  • Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of larger polymeric structures.
  • Cross-linking: In the presence of appropriate initiators or catalysts, the vinyl groups can react with other unsaturated compounds to form cross-linked networks, enhancing material properties such as strength and thermal stability.
  • Hydrosilylation: The compound can react with hydrosilanes under catalysis, allowing for the introduction of additional functional groups and modifications to its structure .

The synthesis of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted typically involves multi-step processes:

  • Synthesis of Precursor Silanes: Starting materials are often silanes that contain vinyl groups.
  • Condensation Reactions: These precursors undergo condensation reactions to form siloxane bonds, creating the polyhedral structure.
  • Functionalization: The final product may be functionalized through various chemical modifications to enhance its properties or reactivity.

Specific methods may vary based on desired purity and application requirements .

Interaction studies involving PSS-Trivinylsilyloxy-Heptacyclopentyl substituted primarily focus on its compatibility with other materials in composite formulations. Research indicates that the incorporation of this compound into polymer matrices can significantly improve mechanical properties and thermal resistance. Additionally, studies on its interaction with biological systems are necessary to fully understand its biocompatibility and potential cytotoxicity .

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted shares similarities with several other siloxane compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
PSS-Trivinylsilyloxy-Heptacyclopentyl substitutedC41H72O13Si9High degree of vinyl substitution; unique polyhedral structure
PSS-Glycidyl-Heptacyclopentyl substitutedC41H72O12Si9Contains glycidyl functional groups for reactivity
OctamethylcyclotetrasiloxaneC8H24O4Si4Simpler structure; lacks vinyl groups
Trivinylsiloxy-silicaC12H30O6Si6Higher silica content; different application scope

The key uniqueness of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted lies in its extensive vinyl functionality combined with a robust siloxane framework, making it particularly versatile for advanced material applications .

Wikipedia

AGN-PC-0LAAHU

Dates

Modify: 2024-04-15

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